molecular formula C15H13BrN2O3 B14630390 N-Benzyl-4-(bromomethyl)-3-nitrobenzamide CAS No. 55715-02-1

N-Benzyl-4-(bromomethyl)-3-nitrobenzamide

Cat. No.: B14630390
CAS No.: 55715-02-1
M. Wt: 349.18 g/mol
InChI Key: OLCWGNFSGMFPMZ-UHFFFAOYSA-N
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Description

N-Benzyl-4-(bromomethyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a bromomethyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(bromomethyl)-3-nitrobenzamide typically involves the bromination of a benzyl derivative followed by nitration and subsequent amidation. One common method includes the following steps:

    Bromination: The starting material, benzyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form benzyl bromide.

    Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitrated brominated compound with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(bromomethyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.

    Reduction: Formation of N-Benzyl-4-(aminomethyl)-3-nitrobenzamide.

    Oxidation: Formation of N-Benzyl-4-(carboxymethyl)-3-nitrobenzamide.

Scientific Research Applications

N-Benzyl-4-(bromomethyl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-4-(bromomethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-Benzyl-4-(bromomethyl)-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

55715-02-1

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

N-benzyl-4-(bromomethyl)-3-nitrobenzamide

InChI

InChI=1S/C15H13BrN2O3/c16-9-13-7-6-12(8-14(13)18(20)21)15(19)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19)

InChI Key

OLCWGNFSGMFPMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-]

Origin of Product

United States

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